molecular formula C17H20Cl2N2 B1205193 1-[(4-Chlorophenyl)benzyl]piperazinium chloride CAS No. 894-56-4

1-[(4-Chlorophenyl)benzyl]piperazinium chloride

Numéro de catalogue: B1205193
Numéro CAS: 894-56-4
Poids moléculaire: 323.3 g/mol
Clé InChI: XFIUZNUONMJUIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[(4-Chlorophenyl)benzyl]piperazinium chloride, also known as 1-[(4-Chlorophenyl)benzyl]piperazinium chloride, is a useful research compound. Its molecular formula is C17H20Cl2N2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)benzyl]piperazinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)benzyl]piperazinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

894-56-4

Formule moléculaire

C17H20Cl2N2

Poids moléculaire

323.3 g/mol

Nom IUPAC

1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride

InChI

InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H

Clé InChI

XFIUZNUONMJUIH-UHFFFAOYSA-N

SMILES

C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-]

SMILES canonique

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Autres numéros CAS

18719-22-7

Numéros CAS associés

894-56-4
303-26-4 (Parent)

Synonymes

N-(p-chlorobenzhydryl)piperazine
norchlorcyclizine
norchlorcyclizine hydrochloride
norchlorcyclizine monohydrochloride

Origine du produit

United States

Foundational & Exploratory

Technical Monograph: 1-(4-Chlorobenzhydryl)piperazine & Its Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine (commonly referred to as Norchlorcyclizine ), the free base corresponding to the requested salt 1-[(4-Chlorophenyl)benzyl]piperazinium chloride .

Core Identity & Pharmacophore Analysis

Executive Summary

The compound 1-[(4-Chlorophenyl)benzyl]piperazinium chloride describes the hydrochloride salt of 1-(4-Chlorobenzhydryl)piperazine (also known as Norchlorcyclizine ). This chemical entity is a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore for a vast class of diphenylmethylpiperazine antihistamines, including Meclizine , Chlorcyclizine , Buclizine , and the second-generation blockbuster Cetirizine .

For researchers and process chemists, this molecule represents a pivotal bifurcation point in drug synthesis: N-alkylation at the secondary amine allows for the generation of diverse H1-antagonist derivatives.

Chemical Identity & Registry Data

To ensure precise procurement and database indexing, the following registry data distinguishes the free base from its salt forms.

ParameterData
Common Name Norchlorcyclizine; 1-(p-Chlorobenzhydryl)piperazine
Systematic Name 1-[(4-Chlorophenyl)phenylmethyl]piperazine
Requested Salt Form 1-[(4-Chlorophenyl)benzyl]piperazinium chloride
CAS Number (Free Base) 303-26-4
CAS Number (2HCl Salt) 129-74-8 (Note: Often cited for generic salts)
Molecular Formula C₁₇H₁₉ClN₂ (Free Base)
Molecular Weight 286.80 g/mol (Free Base)
SMILES Clc1ccc(cc1)C(c2ccccc2)N3CCNCC3

Mechanistic Insight: The "benzyl" term in the user's query refers to the central methine carbon bridging the two phenyl rings. In strict IUPAC nomenclature, this is a (4-chlorophenyl)(phenyl)methyl group. The piperazine ring acts as the basic center, accepting protons to form the piperazinium cation in the presence of hydrochloric acid.

Synthesis & Manufacturing Logic

The N-Alkylation Protocol

The industrial preparation of this core relies on the nucleophilic substitution of 4-chlorobenzhydryl chloride by piperazine . This reaction requires careful stoichiometric control to prevent the formation of the unwanted N,N’-bis(4-chlorobenzhydryl)piperazine impurity.

Reaction Scheme (DOT Visualization)

SynthesisPathway SM1 4-Chlorobenzhydryl Chloride Intermediate Transition State (SN1/SN2 Character) SM1->Intermediate Activation SM2 Piperazine (Excess) SM2->Intermediate Nucleophilic Attack Product 1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine) Intermediate->Product Reflux/Toluene Impurity Bis-alkylated Impurity (Avoided by Excess Piperazine) Intermediate->Impurity Low Stoichiometry

Caption: Stoichiometric control of piperazine alkylation. Excess piperazine suppresses bis-alkylation.

Detailed Protocol: Mono-Alkylation Strategy
  • Reagents: 4-Chlorobenzhydryl chloride (1.0 eq), Piperazine (3.0–5.0 eq), Toluene (Solvent).

  • Procedure:

    • Dissolve anhydrous piperazine in toluene at 80°C. High temperature ensures solubility and kinetic favorability.

    • Add 4-chlorobenzhydryl chloride dropwise. Why? Slow addition maintains a high local concentration of piperazine relative to the alkylating agent, statistically favoring mono-substitution over bis-substitution.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Cool and filter off piperazine hydrochloride salts. Wash the organic layer with water to remove excess piperazine.

    • Salt Formation: To isolate the requested piperazinium chloride , treat the toluene phase with HCl gas or concentrated aqueous HCl. The salt precipitates as a white crystalline solid.

Analytical Characterization & Quality Control

Self-Validating Analysis Systems

For drug development, confirming the absence of the bis-impurity is critical. The following HPLC method is designed to separate the polar piperazine from the lipophilic bis-impurity.

HPLC Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Detection UV @ 230 nm (λ max for chlorobenzene moiety)
Flow Rate 1.0 mL/min
Analytical Logic Flow (DOT Visualization)

QC_Logic Sample Crude Reaction Mixture HPLC HPLC Analysis (Gradient Elution) Sample->HPLC Decision1 Peak @ RT 2.5 min? (Piperazine) HPLC->Decision1 Decision2 Peak @ RT 12.0 min? (Target Product) Decision1->Decision2 Decision3 Peak @ RT 18.5 min? (Bis-Impurity) Decision2->Decision3 Action_Pass PASS: Proceed to Crystallization Decision3->Action_Pass < 0.1% Area Action_Reprocess FAIL: Recrystallize (remove bis-impurity) Decision3->Action_Reprocess > 0.1% Area

Caption: HPLC decision tree for batch release. Retention times (RT) are indicative.

Pharmaceutical Applications

The "Cetirizine" Route

The primary utility of 1-(4-Chlorobenzhydryl)piperazine is as the precursor for Cetirizine .

  • N-Alkylation: The secondary amine of the piperazine ring reacts with 2-chloroethoxyacetic acid derivatives.

  • Chirality: Note that Cetirizine is chiral (Levocetirizine is the eutomer). The starting material, 1-(4-chlorobenzhydryl)piperazine, possesses a chiral center at the benzhydryl carbon.

    • Critical Insight: Standard synthesis produces a racemate. Enantiopure synthesis requires resolution of the 1-(4-chlorobenzhydryl)piperazine intermediate using chiral acids (e.g., Tartaric acid) before the final coupling steps.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9394, 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

  • Opatica, D. et al. (2018).Optimization of the Synthesis of Cetirizine Dihydrochloride. Organic Process Research & Development.
  • European Pharmacopoeia (Ph. Eur.).Monograph: Cetirizine Dihydrochloride Impurity A. (Identifies 1-[(4-chlorophenyl)

Potential therapeutic targets of piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Parameters

I'm starting with a wide search for "piperazine derivatives therapeutic targets" to establish a foundational understanding. From there, I plan to narrow the focus to the most frequently identified target classes for more in-depth exploration.

Defining Search Criteria

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Expanding Search Strategies

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Methodological & Application

Application Note: Preclinical Administration of Meclizine Hydrochloride (1-[(4-Chlorophenyl)benzyl]piperazinium chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-[(4-Chlorophenyl)benzyl]piperazinium chloride , commonly known as Meclizine Hydrochloride (HCl) , is a piperazine-class antihistamine traditionally used for vertigo and motion sickness. However, recent drug repurposing screens have identified it as a potent inhibitor of FGFR3 signaling (relevant to Achondroplasia) and an inducer of mTOR-independent autophagy (relevant to neurodegeneration).

This guide addresses the primary translational bottleneck for Meclizine HCl: poor aqueous solubility . Standard saline preparations result in precipitation, erratic bioavailability, and data noise. This protocol defines high-fidelity formulation strategies using cyclodextrins and suspension vehicles to ensure consistent pharmacokinetic (PK) profiles.

Compound Snapshot
PropertySpecification
CAS Number 1104-22-9 (Dihydrochloride) / 31884-77-2 (HCl)
Molecular Weight 463.87 g/mol
Solubility (Water) < 0.1 mg/mL (Practically insoluble)
Solubility (DMSO) ~50 mg/mL (Soluble)
pKa 6.12 (piperazine nitrogen)
Primary Challenge Hydrophobicity leads to rapid gastric precipitation if not properly complexed.

Formulation Strategy: The "Make or Break" Step

The choice of vehicle dictates the absorption rate. For chronic studies (e.g., skeletal growth), we prioritize bioavailability and low vehicle toxicity.

Method A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex [Recommended]

Best for: Pharmacokinetic studies, IV/IP administration, and high-precision oral dosing.

Rationale: Cyclodextrins form inclusion complexes with the hydrophobic Meclizine molecule, increasing water solubility without altering pharmacological activity.

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin in sterile water or saline.

    • Note: Stir until completely clear.

  • Compound Addition: Add Meclizine HCl slowly to the cyclodextrin solution.

  • Solubilization: Sonicate at 37°C for 30–45 minutes.

    • Critical Step: If the solution remains cloudy, adjust pH slightly to 4.5–5.0 using 0.1N HCl, as Meclizine is more soluble in acidic conditions.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Method B: Methylcellulose Suspension

Best for: High-dose toxicity studies or chronic oral gavage where solution clarity is non-critical.

Protocol:

  • Vehicle: Prepare 0.5% Methylcellulose (400 cP) in distilled water.

  • Dispersion: Weigh Meclizine HCl powder. Add a small volume of vehicle to create a smooth paste (trituration).

  • Dilution: Gradually add the remaining vehicle while vortexing.

  • Maintenance: The suspension must be stirred continuously using a magnetic stir bar during the dosing period to ensure homogeneity.

Experimental Workflow Visualization

The following diagram outlines the decision logic for vehicle selection based on the study endpoint.

FormulationLogic Start Study Endpoint Route_IV Route: IV / IP Start->Route_IV Route_PO Route: Oral Gavage Start->Route_PO Sol_CD 20% HP-β-CD (Solution) Route_IV->Sol_CD Required Duration_Acute Acute / PK Route_PO->Duration_Acute Duration_Chronic Chronic (>7 days) Route_PO->Duration_Chronic Duration_Acute->Sol_CD Preferred Sol_DMSO 10% DMSO/Saline (Caution: Irritant) Duration_Acute->Sol_DMSO Short term only Duration_Chronic->Sol_CD High Precision Sol_MC 0.5% Methylcellulose (Suspension) Duration_Chronic->Sol_MC Standard

Figure 1: Decision matrix for Meclizine HCl formulation based on administration route and study duration.

Detailed Administration Protocols

Protocol 1: Oral Gavage (Mouse)

Target Dose Range: 10 mg/kg – 50 mg/kg

Pre-requisites:

  • Animal: C57BL/6 or FVB mice (Age > 4 weeks).

  • Needle: 20G or 22G bulb-tipped feeding needle.

  • Volume Limit: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Step-by-Step:

  • Acclimatization: Handle mice for 3 days prior to study to reduce stress-induced gastric emptying variations.

  • Preparation: Vortex the Methylcellulose suspension or Cyclodextrin solution immediately before drawing into the syringe.

    • Why? Meclizine HCl is dense and settles rapidly in suspension.

  • Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus.

  • Insertion: Introduce the needle into the side of the mouth, slide over the tongue, and gently advance down the esophagus. Do not force.

  • Delivery: Depress plunger smoothly. Withdraw needle gently.

  • Observation: Monitor for 10 minutes for signs of aspiration (gasping, blue extremities).

Protocol 2: Intraperitoneal (IP) Injection

Target Dose Range: 5 mg/kg – 20 mg/kg

Safety Warning: Meclizine HCl is acidic in solution. Direct injection of unbuffered salts can cause chemical peritonitis.

Step-by-Step:

  • Formulation: Use the HP-β-CD method (Method A). Avoid suspensions for IP to prevent granuloma formation.

  • pH Check: Ensure pH is > 4.5. If too acidic, buffer with a small volume of Sodium Acetate, but watch for precipitation.

  • Injection Site: Lower right quadrant of the abdomen to avoid the cecum.

  • Technique:

    • Tilt mouse head-down.

    • Insert 27G needle at a 30° angle.

    • Aspirate slightly; if yellow fluid (urine) or green/brown fluid (gut content) appears, discard and retry with a new needle.

    • Inject volume (max 10 mL/kg).

Mechanism of Action & Efficacy Readouts

When used for skeletal growth disorders (e.g., Achondroplasia), Meclizine acts by inhibiting the FGFR3 downstream signaling pathway, specifically reducing MAPK/ERK phosphorylation.

Signaling Pathway Visualization

MOA cluster_effect Therapeutic Effect Meclizine Meclizine HCl ERK ERK1/2 (Phosphorylation) Meclizine->ERK Inhibits Phosphorylation FGFR3 FGFR3 Receptor (Constitutively Active) RAF RAF FGFR3->RAF Activates MEK MEK RAF->MEK MEK->ERK BoneGrowth Chondrocyte Proliferation & Bone Growth ERK->BoneGrowth Inhibits

Figure 2: Mechanism of Meclizine-mediated rescue of bone growth via ERK inhibition.

Key Efficacy Biomarkers
BiomarkerMethodExpected Outcome (Treatment)
p-ERK1/2 Western Blot (Chondrocytes)Decreased phosphorylation relative to Total ERK.
Bone Length Micro-CT / X-RayIncreased femur/tibia length in FGFR3-mutant mice.
Growth Plate Histology (H&E)Expanded hypertrophic zone in growth plates.

Safety & Toxicology Notes

  • Teratogenicity: Meclizine is a known teratogen in rodents (induces cleft palate). Do not administer to pregnant dams unless the study specifically aims to investigate developmental toxicity.

  • Sedation: As an H1 antagonist, high doses (>50 mg/kg) may cause sedation, confounding behavioral tests (e.g., Rotarod, Open Field). Conduct behavioral assays prior to daily dosing or at trough levels.

  • Anticholinergic Effects: Monitor for urinary retention or reduced GI motility in chronic high-dose studies.

References

  • Matsushita, M., et al. (2015). "Meclozine promotes longitudinal skeletal growth in transgenic mice with achondroplasia mutations." PLoS One, 10(3), e0121832.

  • Goh, L.C., et al. (2016). "Meclizine is neuroprotective in models of Huntington's disease." Human Molecular Genetics, 25(19), 4219-4230.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 4034, Meclizine dihydrochloride." PubChem.

  • Kitamura, K., et al. (2019). "Pharmacokinetics of Meclozine in mice." Biological and Pharmaceutical Bulletin, 42(10), 1748-1753.

Dosage calculation for in vivo studies with 1-[(4-Chlorophenyl)benzyl]piperazinium chloride.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

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Defining Research Scope

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Application Note: High-Sensitivity HPLC-UV Analysis of Piperazine Derivatives via Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Piperazine and its derivatives are pharmacophores widely used in anthelmintics, antipsychotics, and antihistamines. However, the piperazine ring itself lacks a significant chromophore. It exhibits only weak UV absorption below 200 nm, a region plagued by high solvent noise and poor selectivity.

To achieve high-sensitivity quantification using standard UV-Vis detectors (HPLC-UV), chemical derivatization is required. This protocol utilizes Dansyl Chloride (DNS-Cl) (5-(dimethylamino)naphthalene-1-sulfonyl chloride).

Why Dansyl Chloride?

While agents like 1,2-naphthoquinone-4-sulfonate (NQS) are available, DNS-Cl is superior for three reasons:

  • Stability: It forms highly stable sulfonamides with secondary amines.

  • Dual-Mode Detection: The derivative is UV-active (254 nm) and intensely fluorescent, offering flexibility.

  • Chromatographic Behavior: The introduction of the naphthyl group increases lipophilicity, improving retention and peak shape on standard C18 columns.

Reaction Mechanism

The core chemical principle is a Nucleophilic Sulfonyl Substitution (SN2-like mechanism).

The secondary amine of the piperazine ring acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride group on the DNS-Cl molecule. This reaction releases HCl. Therefore, the reaction kinetics are pH-dependent; the pH must be high enough to keep the piperazine unprotonated (nucleophilic) but not so high that the DNS-Cl hydrolyzes rapidly into Dansyl Acid (DNS-OH) before reacting.

Optimal pH Window: 9.5 – 10.0.

Visualized Workflow

The following diagram outlines the critical path for sample preparation and analysis.

PiperazineWorkflow Start Sample Preparation (Piperazine Solution) Buffer pH Adjustment (NaHCO3, pH 9.5) Start->Buffer Ensure Nucleophilicity Reagent Derivatization (Add DNS-Cl) Buffer->Reagent Mix 1:1 Incubate Reaction (60°C, 20 min, Dark) Reagent->Incubate S_N Ar Mechanism Quench Quenching (Add Proline/Amine) Incubate->Quench Stop Rxn Analyze HPLC-UV Analysis (254 nm / 330 nm) Quench->Analyze Inject

Figure 1: Critical path for the derivatization of piperazine derivatives using Dansyl Chloride.

Experimental Protocol

Materials and Reagents
  • Analyte: Piperazine or Piperazine derivative standard (>98% purity).

  • Derivatizing Agent: Dansyl Chloride (Sigma-Aldrich/Merck), 5 mg/mL in Acetone. Prepare fresh daily. Protect from light.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), adjusted to pH 9.5 with NaOH.
    
  • Quencher: L-Proline (10 mg/mL in water) or Methylamine.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

Step-by-Step Derivatization Procedure
  • Preparation: In a 2 mL amber glass vial (to prevent photo-degradation), aliquot 500 µL of the sample solution (10–100 µg/mL).

  • Buffering: Add 250 µL of Carbonate Buffer (pH 9.5). Vortex for 10 seconds.

    • Expert Note: If your sample is acidic, verify pH is >9.0 after mixing.

  • Reagent Addition: Add 500 µL of DNS-Cl solution (5 mg/mL in Acetone). Cap tightly.

  • Incubation: Heat the mixture at 60°C for 20 minutes in a heating block.

    • Causality: Heat overcomes the activation energy barrier for the secondary amine substitution, ensuring quantitative conversion.

  • Quenching: Add 100 µL of L-Proline solution. Vortex and incubate for 5 minutes.

    • Why Proline? Proline reacts with excess DNS-Cl to form highly polar Dansyl-Proline, which elutes at the solvent front, preventing the "excess reagent" peak from interfering with the analyte.

  • Dilution: Dilute to final volume with Mobile Phase A (Water) if necessary to match the initial mobile phase composition. Filter through 0.22 µm PTFE filter.

HPLC Method Parameters

This method uses a gradient elution to separate the derivatized piperazine from the hydrolyzed reagent byproducts.

Table 1: Chromatographic Conditions

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Column Temp 30°C
Detection UV at 254 nm (Primary) and 330 nm (Secondary/Selectivity)

Table 2: Gradient Program

Time (min)% Mobile Phase BEvent
0.030%Initial Equilibration
10.090%Elution of Dansyl-Piperazine
12.090%Wash
12.130%Re-equilibration
15.030%End

Method Validation (Self-Validating System)

To ensure the protocol is a "self-validating system" as required by ICH Q2(R1) guidelines, the following acceptance criteria must be met during setup.

System Suitability Testing (SST)

Before running samples, inject a standard mix.

  • Resolution (

    
    ):  > 2.0 between the Dansyl-OH peak (byproduct) and Dansyl-Piperazine peak.
    
  • Tailing Factor (

    
    ):  < 1.5. (Dansyl derivatives are bulky; poor tailing indicates secondary interactions with silanols).
    
Linearity and Sensitivity
  • Linearity:

    
     over the range of 1 – 100 µg/mL.
    
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Reaction Stability Check
  • Inject the same derivatized sample at T=0 and T=24 hours (stored at 4°C).

  • Acceptance: Peak area difference < 2.0%. This confirms the sulfonamide bond is stable and the reaction has stopped.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Recovery / Small Peaks pH too low (< 8.0).Piperazine is protonated (

) and cannot attack DNS-Cl. Check buffer pH.
Precipitation in Vial High concentration of DNS-Cl in aqueous buffer.DNS-Cl is not water-soluble. Ensure Acetone content is at least 30-40% in the reaction mix.
Ghost Peaks Light degradation.Dansyl derivatives are photosensitive. Use amber glassware and limit light exposure.
Interfering Peak at Front Excess DNS-Cl hydrolysis.Use the L-Proline quench step. Dansyl-Proline elutes early and separates from the target.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • Seiler, N. "Use of the dansyl reaction in biochemical analysis." Methods of Biochemical Analysis, 1970.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4217, Dansyl chloride." PubChem, Accessed 2024.

  • Sigma-Aldrich. "Derivatization Reagents for HPLC." Merck/Sigma Technical Library.

Troubleshooting & Optimization

Technical Support Center: Aqueous Stability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and formulation scientists working with piperazine-based pharmacophores. It moves beyond generic advice to address the specific mechanistic vulnerabilities of the piperazine ring and its substituents in aqueous media.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Hydrolytic, Oxidative, and N-Nitrosation Pathways in Aqueous Buffers

Executive Summary: The Piperazine Paradox

The piperazine ring itself is structurally robust against hydrolysis due to its stable six-membered chair conformation. However, it presents two critical vulnerabilities in aqueous solution:

  • The Nitrogen "Hotspots": The secondary amine nitrogens are nucleophilic powerhouses, making them highly susceptible to oxidation (N-oxide formation) and electrophilic attack (N-nitrosation).

  • Substituent Lability: While the ring survives, the linkers (amides, carbamates, esters) attaching the piperazine to the rest of the drug molecule are often the first point of failure, driven by pH-dependent hydrolysis.

Module 1: Oxidative Degradation (The "Yellowing" Effect)

Q: My clear aqueous piperazine solution turns yellow/brown after 24 hours at room temperature. LC-MS shows a mass shift of +16 Da. What is happening?

Diagnosis: You are observing N-oxidation , likely catalyzed by trace metal ions or dissolved oxygen. The +16 Da shift corresponds to the addition of a single oxygen atom to form an N-oxide . The color change typically results from further radical polymerization or the formation of conjugated degradation products like ethylenediamine derivatives.

The Mechanism: Piperazine derivatives possess a lone pair of electrons on the nitrogen atoms. In the presence of dissolved oxygen (


) and trace transition metals (e.g., 

,

), reactive oxygen species (ROS) like hydroxyl radicals (

) are generated via the Fenton Reaction .
  • Initiation:

    
     attacks the nitrogen lone pair or abstracts an 
    
    
    
    -proton.
  • Propagation: Formation of a radical cation intermediate.

  • Product: Reaction with

    
     yields the N-oxide (
    
    
    
    ).
  • Advanced Degradation: Under extreme stress, the ring can undergo oxidative cleavage to form ethylenediamine (EDA) or formylpiperazine species.

Troubleshooting Protocol:

  • Step 1: Chelation. Add 0.05% w/v EDTA (Ethylenediaminetetraacetic acid) to your buffer. This sequesters trace metals that catalyze the radical generation.

  • Step 2: Deoxygenation. Sparge buffers with Argon or Nitrogen for 15 minutes prior to dissolution.

  • Step 3: Antioxidant Screen. If the API is sensitive, evaluate Sodium Metabisulfite or Ascorbic Acid (0.1% w/v) as sacrificial antioxidants. Note: Avoid sulfites if your detection method is sensitive to sulfur adducts.

Module 2: N-Nitrosamine Formation (Critical Safety Alert)

Q: We detected trace N-nitroso impurities in our stability samples. Our buffer is acidic (pH 4.0).[1][2] Is this an intrinsic degradation?

Diagnosis: This is likely N-nitrosation , a regulatory critical quality attribute (CQA). It is not intrinsic degradation but a reaction with extrinsic nitrites.

The Mechanism: Secondary amines (like the piperazine ring) react with nitrosating agents (


, formed from nitrite 

) to form N-nitrosamines (e.g., N-nitrosopiperazine).
  • Acid Catalysis: The reaction is fastest at acidic pH (pH 3.0–4.0) because nitrite must be protonated to form the reactive nitrosonium species (

    
     equivalent).
    
  • Source of Nitrites: Trace impurities in excipients (e.g., microcrystalline cellulose), water sources, or degradation of other nitrogenous compounds.

Mitigation Strategy:

  • pH Control: Shift the formulation pH to > 6.0 . At neutral/basic pH, the concentration of the reactive nitrosating species drops exponentially.

  • Scavenger Addition: Incorporate Ascorbic Acid (Vitamin C) or

    
    -Tocopherol . Ascorbic acid reduces the nitrosating agent back to nitric oxide (
    
    
    
    ) before it can react with the amine.
  • Water Quality: Ensure water sources are certified low-nitrite (< 0.02 ppm).

Module 3: pH-Dependent Hydrolysis

Q: Our piperazine-amide derivative is stable at pH 7 but degrades rapidly at pH 2 and pH 10. Why?

Diagnosis: You are seeing Specific Acid/Base Catalysis of the amide linker. The piperazine ring is intact, but the side chain is cleaving.

The Mechanism:

  • Acidic pH (< 3): Protonation of the carbonyl oxygen makes the amide carbon highly electrophilic, inviting attack by water.

  • Basic pH (> 9): Hydroxide ions (

    
    ) act as strong nucleophiles, directly attacking the amide carbonyl.
    
  • The "Goldilocks" Zone: Piperazine derivatives often exhibit a U-shaped pH-stability profile. The point of maximum stability (

    
    ) is typically between pH 5.0 and 7.0, where both specific acid and specific base catalysis rates are minimized.
    

Experimental Validation (Protocol): Run a pH-Rate Profile Study :

  • Prepare 10 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0.

  • Dissolve API to 100 µg/mL.

  • Incubate at

    
     (accelerated condition).
    
  • Sample at T=0, 24h, 48h.

  • Plot

    
     (degradation rate) vs. pH.
    

Visualizing the Pathways

The following diagram illustrates the divergent degradation pathways based on environmental stressors.

PiperazineDegradation cluster_mitigation Mitigation Strategies API Piperazine Derivative (Secondary Amine) Oxidation Oxidative Stress (O2, Fe3+, Light) API->Oxidation Nitrosation Nitrosating Agent (NO2- + Acid pH) API->Nitrosation Hydrolysis Hydrolytic Stress (pH < 3 or pH > 9) API->Hydrolysis NOxide N-Oxide (+16 Da) Oxidation->NOxide Radical Attack Nitrosamine N-Nitrosamine (Carcinogenic Impurity) Nitrosation->Nitrosamine Electrophilic Subst. CleavedLinker Hydrolyzed Linker (Amine + Acid) Hydrolysis->CleavedLinker Amide/Ester Cleavage RingOpen Ring Cleavage (Ethylenediamine) NOxide->RingOpen Extreme Stress (Heat/Peroxide) EDTA Add EDTA/Degas NOxide->EDTA Scavenger Add Ascorbic Acid Nitrosamine->Scavenger Buffer Buffer pH 5-7 CleavedLinker->Buffer

Figure 1: Mechanistic pathways of piperazine degradation showing oxidative, nitrosative, and hydrolytic routes with corresponding mitigation strategies.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see severe peak tailing for my piperazine compound on C18 columns. It makes integration impossible.

Cause: Piperazine is a strong base (


, 

). At neutral or acidic pH, it is positively charged. These cations interact strongly with residual silanol groups (

)
on the silica backbone of the HPLC column, causing secondary retention and tailing.

The Fix:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) . TFA ion-pairs with the piperazine, masking the charge. TEA competes for the silanol sites, blocking them from the drug.

  • High pH Stability Columns: Use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand pH 10. Run the method at pH 10 (where piperazine is uncharged/neutral), which often yields sharp, symmetrical peaks.

Summary of Stability Data

Stress ConditionVulnerability LevelPrimary DegradantMitigation
Acid (pH < 3) High (for linkers)Hydrolysis productsBuffer to pH 5–7
Base (pH > 9) ModerateHydrolysis productsBuffer to pH 5–7
Oxidation (

)
Critical N-Oxides (+16 Da)EDTA,

purge, Antioxidants
Nitrites (

)
Critical N-NitrosaminesNitrite-free water, Ascorbic Acid
Light (UV) ModerateRadical fragmentsAmber glassware, Foil wrap

References

  • Oxidative Degradation Mechanism

    • Reaction of piperazine with OH radicals and N-oxide form
    • Source: Journal of Environmental Chemical Engineering, "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions."[1]

  • N-Nitrosamine Formation

    • Mechanism of nitrite reaction with secondary amines in pharmaceuticals.
    • Source: Organic Process Research & Development, "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regul
  • Analytical Method Development

    • Strategies for handling basic amines (tailing) in HPLC.
    • Source: Journal of Pharmaceutical and Biomedical Analysis, "General protocol for forced degrad
  • pH-Dependent Permeability & Stability

    • Influence of pH on piperazine ioniz
    • Source: Molecular Pharmaceutics, "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme

Sources

Troubleshooting crystallization problems during synthesis of piperazinium salts.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazinium salts (e.g., piperazinium diiodide, piperazinium adipate) are critical intermediates in pharmaceutical formulations (as anthelmintics or counter-ions for solubility enhancement) and increasingly in materials science for 2D perovskite solar cells. However, their synthesis is plagued by specific physicochemical challenges: Liquid-Liquid Phase Separation (LLPS/Oiling Out) , stoichiometric mismatch (mono- vs. di-cation) , and extreme hygroscopicity .

This guide synthesizes field-proven troubleshooting protocols with fundamental crystallization engineering principles to resolve these bottlenecks.

Troubleshooting Guide (Q&A)

Category A: Nucleation & Phase Separation (The "Oiling Out" Problem)

Q1: My reaction mixture turns into a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the metastable zone width (MZW) is traversed too quickly, or the affinity between the salt and the solvent is too low, causing the salt to precipitate as an amorphous liquid phase before it can organize into a crystal lattice. This is frequent when using non-polar anti-solvents (e.g., diethyl ether, hexane) with polar amine salts.

Corrective Action:

  • The "Bridging Solvent" Technique: Do not simply add more anti-solvent. Add a small amount of a "bridging" solvent (usually an alcohol like Ethanol or Isopropanol) that is miscible with both your oily phase and the bulk solvent. This increases solubility just enough to merge the phases back into a single supersaturated solution.

  • Temperature Cycling: Re-heat the mixture until the oil dissolves (forming a clear solution). Cool very slowly (0.1 °C/min).

  • Seeding is Mandatory: Once the solution is clear and slightly supercooled (metastable), add seed crystals. This provides a template for growth, bypassing the high energy barrier of primary nucleation that favors the amorphous oil phase.

Q2: I am synthesizing a piperazinium di-salt (e.g., Piperazinium Diiodide), but the yield is low and the pH drifts. Why?

Diagnosis: Piperazine is a diprotic base with distinct pKa values (


, 

). If the pH is not maintained significantly below 5.6, you risk forming the mono-salt or a mixed species, which have different solubility profiles.

Corrective Action:

  • Stoichiometric Excess: Use a 2.2 to 2.5 molar equivalent of the acid (e.g., HI, HCl) relative to piperazine.

  • pH Monitoring: Ensure the reaction supernatant remains acidic (pH < 2) throughout the crystallization.

  • Solubility Common Ion Effect: For hydrohalide salts, adding a slight excess of the hydrohalic acid reduces the solubility of the salt via the common ion effect, driving precipitation.

Category B: Purity & Morphology

Q3: My crystals are yellow/brown instead of white. Is this an impurity?

Diagnosis: For hydroiodide salts (used in perovskites), this indicates the presence of free Iodine (


) formed via oxidation of Iodide (

) by air or light. For other salts, it may indicate oxidation of the piperazine ring or trace metal contamination.

Corrective Action:

  • The "Sacrificial" Wash: Wash the crude crystals with cold diethyl ether or dichloromethane. Free iodine is highly soluble in these non-polar solvents, while piperazinium salts are not.

  • Antioxidant Additives: Perform the crystallization in the presence of a trace amount of hypophosphorous acid (

    
    ) or ascorbic acid to prevent oxidation during the process.
    
  • Inert Atmosphere: Conduct crystallization under

    
     or Ar flow.
    

Visualized Workflows

Figure 1: Decision Tree for Oiling Out

This logic flow guides you through the critical decision points when facing phase separation.

OilingOutTroubleshooting Start Problem: Reaction Mixture Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsAntiSolvent Is Anti-solvent used? CheckSolvent->IsAntiSolvent ReduceAnti Action: Reduce Anti-solvent ratio Add Bridging Solvent (EtOH/IPA) IsAntiSolvent->ReduceAnti Yes (Too non-polar) HeatCycle Action: Heat to dissolve oil Cool slowly (0.1°C/min) IsAntiSolvent->HeatCycle No (Single solvent) CheckSeed Are seeds available? ReduceAnti->CheckSeed HeatCycle->CheckSeed SeedAdd Action: Add Seeds at Metastable Zone CheckSeed->SeedAdd Yes Sonication Action: Apply Sonication to induce nucleation CheckSeed->Sonication No

Caption: Workflow for resolving Liquid-Liquid Phase Separation (LLPS) during amine salt crystallization.

Experimental Protocols

Protocol A: High-Purity Anti-Solvent Crystallization

Best for: Piperazinium Diiodide (


) and thermally sensitive salts.

Objective: Isolate high-purity salt while avoiding oiling out.

  • Dissolution: Dissolve 10 mmol of Piperazine in 5 mL of Ethanol (absolute) . Keep cold (0°C).

  • Acidification: Dropwise add 22 mmol (2.2 eq) of Hydroiodic Acid (57% w/w) . Stir for 30 mins.

    • Note: Exotherm is expected. Maintain temp < 10°C to prevent oxidation.

  • Concentration: Rotary evaporate at 40°C until total volume is reduced by 50%. You should see a thick slurry or oil.

  • The "Bridge": If oily, add Isopropanol dropwise until the solution becomes homogeneous at 40°C.

  • Crystallization: Add Diethyl Ether dropwise very slowly to the warm solution until a faint turbidity persists.

  • Seeding: Add <1 mg of pure seed crystals.

  • Growth: Allow to cool to Room Temperature (RT) over 2 hours, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter under vacuum. Wash cake with Diethyl Ether (3 x 10 mL) to remove Iodine. Dry in a vacuum oven at 60°C.

Protocol B: Polymorph Control via Cooling Crystallization

Best for: Piperazinium Adipate and pharmaceutical salts.

  • Saturation: Prepare a saturated solution of the salt in Water/Ethanol (1:1) at 60°C.

  • Filtration: Filter hot (0.2 µm PTFE) to remove insoluble impurities (dust acts as random nucleators).

  • Cooling Ramp:

    • 60°C

      
       50°C: Fast (1°C/min) to approach metastable limit.
      
    • 50°C

      
       20°C: Slow (0.1°C/min)  to control growth and avoid secondary nucleation.
      
  • Harvest: Filter immediately at 20°C. Do not stir excessively during filtration to avoid breaking crystals.

Data & Reference Tables

Table 1: Solvent Selection Guide for Piperazinium Salts

Based on dielectric constant (


) and solubility parameter (

).
Solvent TypeExamplesRoleSuitabilityNotes
Good Solvent Water, MethanolDissolutionHighHigh solubility; difficult to dry.
Bridging Solvent Ethanol, IsopropanolCo-solventOptimal Balances solubility; prevents oiling out.
Anti-Solvent (Strong) Diethyl Ether, HexanePrecipitationLowRisk of Oiling Out. Use only dropwise.
Anti-Solvent (Weak) Acetone, Ethyl AcetatePrecipitationMediumGood for controlling nucleation rate.
Table 2: Stoichiometry & pH Targets
Target SpeciesAcid EquivalentsTarget pHRisk Factor
Monocation (

)
1.00 - 1.05 eq7.5 - 8.5Disproportionation into free base + di-salt.
Dication (

)
> 2.20 eq< 2.0Excess acid must be washed out.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (The definitive guide on supersaturation and oiling out mechanisms).

  • Mullin, J. W. (2001). Crystallization (4th Ed.). Elsevier. (Standard reference for nucleation kinetics and metastable zone width).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Excellent resource for understanding molecular interactions in solvent selection).

  • Nagy, Z. K., et al. (2013). "Control of Crystallization Processes." Control Engineering Practice. (Advanced control strategies for polymorphic systems).

Figure 2: Piperazine Protonation Pathway

Understanding the species in solution is vital for stoichiometric control.

PiperazineProtonation cluster_0 Crystallization Zone Base Piperazine (Free Base) Neutral Mono Piperazinium (+1) pKa ~ 9.8 Base->Mono + H+ pH < 9.8 Di Piperazinium (+2) pKa ~ 5.6 Mono->Di + H+ pH < 5.6

Caption: Protonation steps of piperazine. Successful di-salt synthesis requires pH conditions well below the second pKa.

How to prevent degradation of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride (Meclizine HCl)

Case ID: STAB-MEC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Stability Dashboard

Compound Identity: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride (Commonly: Meclizine Hydrochloride). Critical Vulnerabilities: Oxidation (N-oxide formation), Photolysis, and Hygroscopicity.

Welcome to the Stability Support Center. You are likely referencing this guide because you have observed physical changes in your API or are establishing a new stability protocol. The guide below moves beyond basic storage instructions to explain the physicochemical causality of degradation and provides self-validating protocols to ensure data integrity.

Quick Reference: Optimal Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 20°C to 25°C (Controlled Room Temp)Prevents thermal excitation of the benzylic C-N bond.
Atmosphere Inert Gas Purge (Argon/Nitrogen)Mitigates oxidative attack on the piperazine nitrogen lone pair.
Humidity < 60% RH (Tightly Sealed)Prevents deliquescence and hydrate crystal lattice shifts.
Light Amber Glass / Foil WrapBlocks UV radiation (200-400nm) that catalyzes photolysis.
Container Type I Glass or HDPEMinimizes leaching and gas permeation.
Troubleshooting Guide: Symptom-Based Diagnosis

Identify your issue below to find the immediate root cause and corrective action.

Issue A: The powder has turned from off-white to faint yellow.
  • Diagnosis: Oxidative Degradation.

  • The Mechanism: The piperazine ring contains secondary/tertiary amines with lone pair electrons. In the presence of atmospheric oxygen and trace metals, these undergo N-oxidation to form N-oxide impurities. This is often accelerated by light.

  • Corrective Action:

    • Perform an HPLC purity check immediately.

    • If purity is >98%, repurify via recrystallization (ethanol/water).

    • Future Prevention: Store under Argon blanket.

Issue B: The material is clumping or "caking" (Loss of flowability).
  • Diagnosis: Hygroscopic Moisture Uptake.

  • The Mechanism: Meclizine HCl is frequently supplied as a monohydrate. If stored in high humidity, it absorbs excess water, leading to capillary condensation between particles (caking). Conversely, storage in extremely dry conditions (<15% RH) can strip the lattice water, collapsing the crystal structure (amorphization).

  • Corrective Action:

    • Dry the sample in a vacuum oven at 40°C to constant weight (verify water content via Karl Fischer titration).

    • Future Prevention: Use desiccants (Silica Gel) within secondary containment, not in direct contact with the API.

Issue C: HPLC shows unknown peaks at Relative Retention Time (RRT) ~0.8 or ~1.2.
  • Diagnosis: Hydrolytic Cleavage or Synthesis Impurities.

  • The Mechanism: While the chlorophenyl-benzyl bond is robust, extreme pH or thermal stress can cleave the piperazine ring. RRT shifts often indicate the presence of m-chlorobenzhydryl chloride (starting material) or piperazine analogs.

  • Corrective Action:

    • Compare against known impurity standards (Impurity A: 1-(4-chlorobenzhydryl)piperazine).

    • Review synthesis workup for acid scavenging efficiency.

Deep Dive: The Degradation Pathway

To prevent degradation, one must understand the molecular weak points. The graph below details the decision logic for handling incoming API to maximize shelf-life.

StorageLogic Start Incoming API: Meclizine HCl CheckWater Check Water Content (Karl Fischer) Start->CheckWater DecisionWater Is Water Content > 5%? CheckWater->DecisionWater CheckColor Visual Inspection (Color Check) DecisionColor Is Powder Yellow? CheckColor->DecisionColor DecisionWater->CheckColor No (Stable) ActionDry Vacuum Dry @ 40°C Re-test DecisionWater->ActionDry Yes (Hygroscopic) ActionPurge Purge Headspace (Argon/N2) DecisionColor->ActionPurge No (Pass) ActionReject Quarantine / Repurify DecisionColor->ActionReject Yes (Oxidized) ActionDry->CheckColor ActionLight Wrap in Foil/Amber Store @ 20-25°C ActionPurge->ActionLight

Figure 1: Logic flow for incoming inspection and storage of Meclizine HCl to prevent degradation.

Validation Protocol: Stability-Indicating HPLC Method

You cannot rely on visual inspection alone. Use this standardized protocol to validate the integrity of your storage method. This method separates the API from common degradation products (N-oxides and benzhydryl derivatives).

Method ID: HPLC-MEC-STAB-04 Principle: Reverse Phase Chromatography (RP-HPLC)

ParameterSetting
Column C18 (L1 packing), 4.6 mm x 25 cm, 5 µm (e.g., Agilent Zorbax or equiv.)
Mobile Phase Buffer:Acetonitrile (55:45)
Buffer Prep 1.5g Sodium 1-heptanesulfonate in 1L water, adjust pH to 4.0 with dilute H2SO4.
Flow Rate 1.5 mL/min
Detector UV @ 230 nm (Sensitive to the benzylic chromophore)
Injection Vol 20 µL
Run Time 2.5x the retention time of the major peak (~30 mins)

Protocol Steps:

  • Standard Prep: Dissolve 25mg Meclizine HCl Reference Standard in 50mL Mobile Phase.

  • Sample Prep: Dissolve 25mg of stored sample in 50mL Mobile Phase.

  • System Suitability: Tailing factor NMT 2.0; RSD NMT 2.0%.

  • Acceptance Criteria: No single impurity > 0.5%; Total impurities < 1.0%.

Scientific Rationale: The Oxidative Mechanism

Why is Argon purging recommended? The degradation of the piperazine ring is radical-mediated.

DegradationPathway Meclizine Meclizine HCl (Intact) Radical Radical Intermediate (N•) Meclizine->Radical H-abstraction Peroxide Peroxide Species Radical->Peroxide + O2 NOxide N-Oxide Impurity (Yellowing) Peroxide->NOxide Oxidation Cleavage Ring Cleavage (Loss of Potency) Peroxide->Cleavage Chain Scission UV UV Light / Heat UV->Radical O2 Atmospheric O2 O2->Peroxide

Figure 2: Simplified oxidative degradation pathway of the piperazine moiety in Meclizine HCl.

Explanation: The nitrogen atoms in the piperazine ring are electron-rich. High-energy photons (UV light) or thermal stress can facilitate hydrogen abstraction, creating a nitrogen-centered radical. In the presence of oxygen, this radical forms a peroxide intermediate, which decomposes into N-oxides (causing the yellow color) or leads to ring cleavage. Removing Oxygen (Argon purge) and Light (Amber glass) breaks this chain reaction at the source.

Frequently Asked Questions (FAQs)

Q: Can I store Meclizine HCl in a standard LDPE bag? A: Not recommended for long-term storage. Low-Density Polyethylene (LDPE) is permeable to oxygen and moisture. For storage >30 days, place the LDPE bag inside a heat-sealed aluminum foil laminate bag (Mylar) with a desiccant pack.

Q: My sample has a water content of 4.5%. Is it degraded? A: Likely not. Meclizine HCl Monohydrate has a theoretical water content of ~4.0%. A value of 4.5% suggests slight surface moisture adsorption but is within acceptable limits for the monohydrate form. If it exceeds 6-7%, drying is required to prevent hydrolysis.

Q: Does the "HCl" part of the molecule stabilize it? A: Yes and No. Protonation of the nitrogen atoms (salt formation) reduces the electron density on the nitrogen, making it less susceptible to oxidation than the free base. However, the chloride ion can be hygroscopic. Therefore, while the salt is chemically more stable against oxidation, it is physically more sensitive to humidity.

References
  • United States Pharmacopeia (USP). Meclizine Hydrochloride Monograph. USP-NF. (Defines acceptance criteria for assay and organic impurities).

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Establishes global standards for stress testing and storage conditions).

  • PubChem. Meclizine Hydrochloride Compound Summary. National Center for Biotechnology Information. (Source for chemical structure and physical property data).

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 2002. (Foundational text on mechanisms of amine oxidation).

Minimizing cytotoxicity of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride in vitro.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vitro Optimization Guide Subject: Minimizing Cytotoxicity of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride Ticket ID: #CPB-PIP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with 1-[(4-Chlorophenyl)benzyl]piperazinium chloride (chemically analogous to Norchlorcyclizine or related benzhydryl piperazine derivatives). These compounds are Cationic Amphiphilic Drugs (CADs) . In vitro, they present a dual challenge: physicochemical artifacts (precipitation) and biological stress (lysosomal accumulation/membrane perturbation).

This guide provides a self-validating system to distinguish between true pharmacological toxicity and experimental artifacts, ensuring your data reflects mechanism, not mishap.

Module 1: Formulation & Solubility (The Root Cause)

User Query: "My cells appear granular and detach within 2 hours of treatment, even at moderate concentrations. Is the compound extremely toxic?"

Diagnosis: This is likely microprecipitation , not immediate biological toxicity.

  • The Mechanism: As a hydrochloride salt, the compound is soluble in water or DMSO. However, when added to culture media (pH 7.4), the piperazine nitrogen deprotonates, shifting equilibrium toward the lipophilic free base. This causes microscopic crystals to form, which settle on cells, causing physical stress and "false" cytotoxicity.

Troubleshooting Protocol: The Cyclodextrin Shield

Do not rely solely on DMSO. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic benzhydryl tail.

Step-by-Step Formulation:

  • Prepare Stock: Dissolve the compound in DMSO at 1000x the final concentration (e.g., 10 mM).

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in PBS or water.

  • Intermediate Dilution (Critical Step):

    • Dilute the DMSO stock 1:10 into the HP-β-CD solution.

    • Result: 1 mM compound in 2% HP-β-CD / 10% DMSO.

    • Why? This pre-complexes the drug before it hits the saline-rich media.

  • Final Dosing: Dilute this intermediate 1:100 into your cell culture media.

    • Final Concentrations: 10 µM drug, 0.02% HP-β-CD, 0.1% DMSO.

Validation Check: Inspect the media under 40x microscopy before adding to cells. If you see "shimmering" or dots, precipitation has occurred.

Module 2: Physiological Mitigation Strategies

User Query: "I solved the solubility issue, but the IC50 is still lower than expected. How do I protect the cells from non-specific membrane shock?"

Diagnosis: Benzhydryl piperazines are lysosomotropic . They diffuse into lysosomes, become protonated (trapped), and cause osmotic swelling (vacuolization) or membrane permeabilization.

Protocol: The "Serum Buffering" System

Free drug concentration drives toxicity, not total drug. Standard media (10% FBS) may not provide enough protein binding for hydrophobic drugs.

ParameterStandard ConditionOptimized ConditionRationale
FBS Concentration 10%15% - 20% Albumin (BSA) binds the benzhydryl group, creating a "slow-release" reservoir and reducing free-drug membrane shock.
Cell Density 50-60% Confluency80-90% Confluency Higher cell density distributes the drug load across more lysosomes, reducing the burden per cell.
Dosing Ramp Bolus additionStep-wise titration Add 50% of the dose, incubate 4 hours, then add the remaining 50%. Allows cellular adaptation mechanisms to engage.

Module 3: Assay Interference & Validation

User Query: "My MTT assay shows low viability, but the cells look morphologically intact. What is happening?"

Diagnosis: Piperazine derivatives can affect mitochondrial respiration (Complex I inhibition) without immediately killing the cell. Since MTT relies on mitochondrial reductase, it reports "metabolic arrest" as "death."

Protocol: Orthogonal Assay Selection

Stop using tetrazolium-based assays (MTT/MTS) as your primary readout.

  • Primary Metric: Membrane Integrity (LDH Release)

    • Measures leakage of Lactate Dehydrogenase into media.

    • Why: Confirms true cell lysis vs. metabolic slowing.

  • Secondary Metric: ATP Quantification (CellTiter-Glo)

    • Why: ATP drops rapidly during mitochondrial stress but recovers if the stress is sublethal.

Visual Troubleshooting Guide

Figure 1: Cytotoxicity Diagnostic Workflow

Use this decision tree to determine if your cell death is an artifact or a pharmacological effect.

Cytotoxicity_Workflow Start Observation: High Cytotoxicity Microscopy Step 1: 40x Microscopy Check for precipitate Start->Microscopy Crystals Crystals/Debris Visible? Microscopy->Crystals Yes_Crystals Artifact: Physical Stress Crystals->Yes_Crystals Yes Check_Vacuoles Check: Cytoplasmic Vacuoles (Foamy appearance) Crystals->Check_Vacuoles No Action_Sol Action: 1. Use HP-β-CD Complex 2. Reduce Initial Stock Conc. Yes_Crystals->Action_Sol No_Crystals True Biological Response? Vacuoles_Yes Mechanism: Lysosomal Trapping Check_Vacuoles->Vacuoles_Yes Yes Vacuoles_No Mechanism: Mitochondrial/Apoptosis Check_Vacuoles->Vacuoles_No No Action_Lys Action: 1. Increase FBS to 20% 2. Check pH (Acidosis worsens trapping) Vacuoles_Yes->Action_Lys Action_Mito Action: Verify with LDH Assay (Rule out metabolic arrest) Vacuoles_No->Action_Mito

Caption: Figure 1: Diagnostic logic flow for differentiating solubility artifacts (precipitation) from mechanism-based toxicity (lysosomal accumulation or mitochondrial stress).

Figure 2: The Cyclodextrin Shielding Mechanism

Visualizing how formulation strategy prevents membrane shock.

CD_Mechanism Drug Free Drug (Hydrophobic Tail) Complex Inclusion Complex (Soluble Reservoir) Drug->Complex Encapsulation Cell Cell Membrane Drug->Cell Direct Contact (Membrane Shock) CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex Complex->Cell Controlled Release (Prevents Lysis)

Caption: Figure 2: HP-β-CD encapsulates the lipophilic benzhydryl moiety, preventing precipitation and direct detergent-like membrane disruption while maintaining bioavailability.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. Biomedical Journal, 37(3), 99-105. Link

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 729-746. Link

  • Eisenbrand, G., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology, 40(2-3), 193-236. Link

Validation & Comparative

A Comparative Analysis of 1-[(4-Chlorophenyl)benzyl]piperazinium Chloride and Other Dopamine D4 Receptor Ligands: An Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride, a notable dopamine D4 receptor ligand, against a spectrum of other well-characterized D4 receptor modulators. Designed for researchers, scientists, and professionals in drug development, this document synthesizes binding affinity and functional activity data to provide a clear, objective comparison. We will delve into the experimental methodologies used to derive these efficacy metrics, explaining the rationale behind protocol choices and providing actionable, step-by-step workflows for their replication.

Introduction to the Dopamine D4 Receptor: A Key CNS Target

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is a protein of significant interest in neuroscience and pharmacology. Primarily expressed in the prefrontal cortex, amygdala, and hippocampus, it is implicated in a range of cognitive and emotional processes. Its association with neuropsychiatric disorders such as schizophrenia and ADHD has made it a focal point for therapeutic drug design. The D4 receptor canonically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, emerging evidence also points towards alternative signaling pathways, including the recruitment of β-arrestin, which can mediate distinct cellular outcomes. Understanding the efficacy of various ligands at this receptor is paramount for developing selective and effective therapeutics.

Characterizing the Ligands: A Comparative Efficacy Overview

Our primary compound of interest is 1-[(4-Chlorophenyl)benzyl]piperazinium chloride. It is important to note that in scientific literature, this compound is most frequently referred to as 1-(4-chlorobenzhydryl)piperazine . For the purpose of this guide, we will use this common nomenclature.

To contextualize the efficacy of 1-(4-chlorobenzhydryl)piperazine, we will compare it against a curated selection of standard D4 receptor ligands, including antagonists, full agonists, and partial agonists. The following tables summarize key efficacy and affinity parameters derived from in vitro pharmacological assays.

Table 1: Comparative Binding Affinities of D4 Receptor Ligands
CompoundClassSpeciesRadioligandK_i (nM)Reference
1-(4-chlorobenzhydryl)piperazine AntagonistHuman[³H]Spiperone2.1
L-745,870AntagonistHuman[³H]Spiperone0.8
FananserinAntagonistHuman[³H]Spiperone1.2
NGB-2904Partial AgonistHuman[³H]Spiperone0.5
A-412997AgonistHuman[³H]YM-436110.9
PD-168077AgonistHuman[³H]N-methylspiperone1.1
Ro 10-5824Partial AgonistRat[³H]Spiperone3.2

K_i (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: Comparative Functional Activities of D4 Receptor Ligands
CompoundClassAssay TypeParameterValue (nM)E_max (%)Reference
1-(4-chlorobenzhydryl)piperazine AntagonistcAMP AssayIC₅₀15N/A
L-745,870AntagonistcAMP AssayIC₅₀2.5N/A
NGB-2904Partial AgonistGTPγS AssayEC₅₀4.245
A-412997AgonistcAMP AssayEC₅₀3.195
PD-168077AgonistGTPγS AssayEC₅₀2.8100
Ro 10-5824Partial AgonistcAMP AssayEC₅₀8.060

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist required to inhibit 50% of a maximal agonist response. EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist or partial agonist that produces 50% of the maximal possible effect. E_max (Maximum Effect): The maximal response a ligand can produce, typically expressed as a percentage relative to a reference full agonist.

From this data, we can ascertain that 1-(4-chlorobenzhydryl)piperazine is a potent D4 receptor antagonist with high binding affinity (K_i = 2.1 nM) and functional antagonism (IC₅₀ = 15 nM). Its affinity is comparable to other well-established antagonists like L-745,870, although its functional potency in the cAMP assay is moderately lower.

Core Methodologies for Efficacy Determination

The data presented above is derived from standardized in vitro pharmacological assays. The choice of assay is critical for elucidating the specific properties of a ligand. Below, we provide detailed protocols for three fundamental assays used to characterize D4 receptor ligands.

Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the affinity of a test compound for the D4 receptor by competing with a radiolabeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

  • Receptor Source: HEK293 or CHO cells stably expressing the human dopamine D4 receptor are used to ensure a high density of the target receptor and minimize interference from other dopamine receptor subtypes.

  • Radioligand: [³H]Spiperone is a commonly used radioligand with high affinity for D2-like receptors. Its use necessitates careful selection of assay conditions to ensure selectivity for the D4 receptor.

  • Non-specific Binding: Defined using a high concentration of a non-radiolabeled, high-affinity ligand (e.g., haloperidol) to saturate all specific binding sites, allowing for the quantification of background signal.

  • Membrane Preparation:

    • Culture HEK293-D4 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of various concentrations of the test compound (e.g., 1-(4-chlorobenzhydryl)piperazine).

    • For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM haloperidol.

    • Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM).

    • Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

  • Incubation and Termination:

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting competition curve and calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293-D4 Cells prep2 Homogenize in Buffer prep1->prep2 prep3 Centrifuge & Resuspend prep2->prep3 assay1 Add Test Compound / Control prep3->assay1 assay2 Add [³H]Spiperone assay1->assay2 assay3 Add Membrane Prep assay2->assay3 analysis1 Incubate & Filter assay3->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine K_i analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay: Measuring G-protein Signaling

This assay measures the ability of a ligand to modulate the intracellular concentration of cyclic AMP (cAMP), providing a direct readout of Gi/o protein activation.

Causality Behind Experimental Choices:

  • Adenylyl Cyclase Stimulation: Forskolin is used to directly activate adenylyl cyclase, leading to a robust production of cAMP. This amplified signal provides a window to measure the inhibitory effect of a D4 agonist or the reversal of this inhibition by an antagonist.

  • Detection Method: Modern assays often use competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA for sensitive and high-throughput quantification of cAMP.

  • Cell Plating:

    • Plate HEK293-D4 cells in a 96-well plate and grow to ~90% confluency.

  • Compound Treatment:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of the test antagonist (e.g., 1-(4-chlorobenzhydryl)piperazine) for 20 minutes.

    • Add a fixed concentration of a D4 agonist (e.g., quinpirole, ~EC₈₀ concentration) and 10 µM forskolin. For agonist mode, add only the test agonist and forskolin.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF).

    • Add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on a compatible plate reader (e.g., HTRF-capable reader).

    • For antagonists, plot the signal against the log concentration of the antagonist to determine the IC₅₀.

    • For agonists, plot the signal against the log concentration of the agonist to determine the EC₅₀.

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action D4R Dopamine D4 Receptor Gi G_i/_o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Response Cellular Response CREB->Response Agonist Agonist Agonist->D4R Activates Antagonist Antagonist Antagonist->D4R Blocks

Caption: D4 Receptor Gi Signaling Pathway.

Beyond Canonical Signaling: The Role of β-Arrestin

While Gi-mediated cAMP inhibition is the canonical signaling pathway for the D4 receptor, the concept of functional selectivity or "biased agonism" is of growing importance. This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be employed to measure the interaction between the D4 receptor and β-arrestin upon ligand binding. Characterizing the bias of ligands like 1-(4-chlorobenzhydryl)piperazine could provide deeper insights into their potential therapeutic effects and side-effect profiles.

Conclusion

This guide establishes 1-(4-chlorobenzhydryl)piperazine as a potent and high-affinity antagonist of the dopamine D4 receptor. Its efficacy profile, as determined by radioligand binding and functional cAMP assays, places it among other well-characterized D4 antagonists such as L-745,870. The provided protocols offer a validated framework for replicating these findings and for the continued exploration of novel D4 receptor ligands. Future investigations should aim to characterize the potential for biased agonism among these compounds to build a more complete picture of their pharmacological activity and therapeutic potential.

References

  • Oak, J. N., & Van Tol, H. H. (2000). The D4 dopamine receptor: from gene to function. Journal of Psychiatry & Neuroscience, 25(3), 273–282. [Link]

  • Svensson, T. H. (1994). The role of the dopamine D4 receptor in schizophrenia. CNS Drugs, 2, 275-281. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Gazi, L., et al. (2006). Synthesis and biological evaluation of novel 1-(4-chlorobenzhydryl)piperazine derivatives as potential dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry, 14(11), 3838-3847. [Link]

  • Patel, S., et al. (1997). L-745,870 is a potent, orally active, and selective dopamine D4 receptor antagonist. Molecular Pharmacology, 52(4), 679-688. [Link]

  • Le, F., et al. (2005). NGB-2904, a functionally selective D4 dopamine receptor partial agonist. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1337-1346. [Link]

Structure-activity relationship (SAR) studies of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of 1-[(4-Chlorophenyl)benzyl]piperazine (commonly referred to as the 4-chlorobenzhydryl piperazine scaffold). This scaffold serves as the pharmacophore for a distinct class of H1-antagonists, including Chlorcyclizine , Meclizine , and the second-generation metabolite Cetirizine .

For drug development professionals, this guide compares the parent scaffold against its lipophilic and zwitterionic analogs, evaluating binding affinity (


), blood-brain barrier (BBB) penetration, and metabolic stability.

Part 1: The Comparative Landscape

To understand the utility of the 1-[(4-Chlorophenyl)benzyl]piperazinium chloride scaffold, we must compare it across three distinct chemical spaces: the Parent (Generalist), the Lipophilic Variant (Long-acting/Sedative), and the Polar Variant (Non-sedative/Peripheral).

Comparative Performance Metrics

The following data aggregates mean values from standard radioligand binding assays (


-Pyrilamine displacement) and physicochemical profiling.
FeatureCompound A: Chlorcyclizine (Parent)Compound B: Meclizine (Lipophilic Analog)Compound C: Cetirizine (Polar Analog)
N4-Substituent Methyl (

)
m-MethylbenzylEthoxyacetic acid
H1 Receptor

~7.5 - 8.0~8.0 - 8.5~8.5 - 9.0
LogP (Lipophilicity) 4.15.91.5 (at pH 7.4)
BBB Penetration High (Passive Diffusion)High (Passive Diffusion)Low (P-gp Substrate)
Primary Indication Allergy (Obsolete)Antiemetic/VertigoAllergic Rhinitis
Off-Target (Muscarinic) ModerateModerate to HighLow/Negligible
Analysis of Causality
  • Chlorcyclizine (Parent): The N-methyl group provides basicity but lacks additional binding interactions in the secondary binding pocket of the H1 receptor. Its high lipophilicity allows rapid CNS entry, causing sedation.

  • Meclizine (Lipophilic): The addition of the m-methylbenzyl group at N4 increases bulk. This enhances hydrophobic interactions within the receptor cleft, increasing affinity and duration of action, but retains significant CNS side effects due to high LogP.

  • Cetirizine (Polar): The introduction of the carboxylic acid creates a zwitterion. While the benzhydryl group anchors the molecule in the H1 receptor, the polar tail prevents passive diffusion across the BBB and makes the molecule a substrate for P-glycoprotein (P-gp) efflux pumps, effectively "locking" it in the periphery.

Part 2: Detailed SAR Analysis

The biological activity of 1-[(4-Chlorophenyl)benzyl]piperazinium analogs is governed by three critical structural zones.

Visualization: The SAR Logic Map

The following diagram illustrates the functional impact of modifications at specific regions of the scaffold.

SAR_Logic Scaffold 1-[(4-Chlorophenyl) benzyl]piperazine Zone1 Zone 1: Benzhydryl System Scaffold->Zone1 Zone2 Zone 2: Piperazine Ring Scaffold->Zone2 Zone3 Zone 3: N4-Terminus Scaffold->Zone3 Effect1 4-Cl substitution increases potency (10x) & slows metabolism Zone1->Effect1 Effect2 Chirality: Levorotatory (R) isomers often have higher affinity Zone1->Effect2 Effect3 Piperazine constrains conformational entropy Zone2->Effect3 Effect4 Bulk/Lipophilicity: Increases duration (e.g., Meclizine) Zone3->Effect4 Effect5 Polarity/Zwitterion: Reduces BBB crossing (e.g., Cetirizine) Zone3->Effect5

Figure 1: Structural dissection of the benzhydryl piperazine scaffold showing the functional consequences of regional modifications.

Deep Dive: The 4-Chlorophenyl Group

The presence of the Chlorine atom at the para position of one phenyl ring is non-negotiable for high potency.

  • Electronic Effect: The electron-withdrawing nature of Cl reduces the oxidative metabolism of the phenyl ring (compared to unsubstituted benzhydryl).

  • Lipophilic Effect: It increases the overall lipophilicity (

    
     value), enhancing the hydrophobic interaction with the Trp/Phe residues in the H1 receptor binding pocket.
    

Part 3: Experimental Protocols

To validate these SAR claims, researchers must synthesize N4-substituted analogs and test them against the parent scaffold.

Synthesis of N-Substituted Analogs (Convergent Synthesis)

Objective: Alkylation of 1-[(4-Chlorophenyl)benzyl]piperazine with an alkyl halide.

Reagents:

  • Substrate: 1-[(4-Chlorophenyl)benzyl]piperazine (commercially available or synthesized via chlorobenzhydryl chloride + piperazine).

  • Electrophile: R-Br (e.g., 3-methylbenzyl bromide for Meclizine analogs).

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq (10 mmol) of the piperazine substrate in 20 mL of Acetonitrile.

  • Activation: Add 2.5 eq of anhydrous

    
    . Stir at room temperature for 15 minutes to ensure suspension.
    
  • Alkylation: Dropwise add 1.1 eq of the alkyl halide (R-Br) dissolved in 5 mL Acetonitrile.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6-12 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
    
  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: Redissolve the residue in DCM and wash with water (x2) and brine (x1). Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient: Hexane -> EtOAc).
    
  • Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the dihydrochloride salt.

Workflow Visualization

Synthesis_Workflow Start Start: 1-[(4-Cl)benzyl]piperazine Reagents Add R-Br + K2CO3 in Acetonitrile Start->Reagents Reflux Reflux 8-12h (Monitor TLC) Reagents->Reflux Filter Filter Salts & Evaporate Solvent Reflux->Filter Purify Flash Chromatography (DCM/MeOH) Filter->Purify Salt HCl Salt Formation Purify->Salt

Figure 2: General synthetic pathway for generating N4-substituted analogs.

In Vitro Validation: Receptor Binding Assay

Objective: Determine the


 of the new analog compared to Chlorcyclizine.

Protocol:

  • Membrane Prep: Use CHO cells stably expressing human H1 receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use

    
    -Pyrilamine (~2 nM) as the radioligand.
    
  • Incubation: Incubate membranes, radioligand, and varying concentrations (

    
     to 
    
    
    
    M) of the test compound in Tris-HCl buffer (pH 7.4) for 60 mins at
    
    
    .
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs. The New England Journal of Medicine, 330(23), 1663–1670.

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and other H1 histamine antagonists to human histamine H1 receptors. Molecular Pharmacology, 61(2), 391-399.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Pharmacophore modification).

  • Hu, Y., et al. (2016). Synthesis and biological evaluation of 1-benzhydryl-piperazine derivatives as potential H1-antihistamines. Medicinal Chemistry Research, 25, 1269–1279.

Benchmarking Meclizine Hydrochloride: A Comparative Guide to Experimental Reproducibility and Functional Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride (Meclizine HCl) CAS Registry Number: 1104-22-9 (Monohydrochloride) / 31884-77-2 (Dihydrochloride) Drug Class: First-generation H1-antihistamine (Piperazine derivative)

Executive Summary: The Reproducibility Challenge

In drug discovery and repurposing, Meclizine Hydrochloride has transcended its classical role as an antiemetic. Recent studies highlight its potential in modulating mitochondrial respiration, inducing mTOR-independent autophagy, and attenuating FGFR3 signaling in achondroplasia.

However, Meclizine presents a significant reproducibility paradox. While chemically stable, its high lipophilicity (LogP ~5.9) and pH-dependent solubility often lead to inconsistent bioavailability in in vitro assays. Researchers frequently report "inactive" batches that are, in reality, precipitation events disguised as negative results.

This guide benchmarks Meclizine HCl against its structural analogs—Cyclizine and Chlorcyclizine —and provides a validated framework to ensure experimental fidelity.

Physicochemical Benchmarking: Solubility & Stability

The primary driver of experimental variance with Meclizine is the incorrect handling of its salt forms and solvent systems. Unlike Cyclizine, which possesses moderate water solubility, Meclizine is practically insoluble in neutral aqueous media.

Comparative Solubility Profile
FeatureMeclizine HClCyclizine HClChlorcyclizine HClImpact on Reproducibility
Molecular Weight 390.95 g/mol 266.38 g/mol 300.83 g/mol Meclizine's bulk increases steric hindrance and lipophilicity.
LogP (Lipophilicity) ~5.9 (High) ~3.6 (Moderate)~4.2 (Moderate)Critical: Meclizine requires DMSO/Ethanol carriers; Cyclizine is more forgiving in aqueous buffers.
Aqueous Solubility (pH 7) < 0.1 mg/mL~ 1 mg/mL~ 0.5 mg/mLMeclizine precipitates rapidly in culture media if not pre-complexed.
pKa (Piperazine N) 3.1, 6.22.5, 7.82.6, 7.7Meclizine requires acidic environments for initial aqueous solubilization.
The "Hidden" Variable: Salt Form Discrepancies

Researchers often confuse Meclizine Monohydrochloride with Meclizine Dihydrochloride .

  • Dihydrochloride: Higher water solubility but more acidic; can alter media pH in high-concentration assays.

  • Monohydrochloride: The standard pharmaceutical form; lower solubility.

Expert Insight: If your assay requires concentrations >10 µM, verify the salt form. Using the monohydrochloride without a co-solvent (like DMSO) in neutral media will result in micro-precipitation, leading to false negatives in binding assays.

Pharmacological Performance & Selectivity

When assessing efficacy, one must distinguish between the primary target (H1 Receptor) and off-target pathways often desired in repurposing studies (e.g., Muscarinic antagonism or CAR inverse agonism).

Receptor Affinity Data (Ki Values)

The following data aggregates competitive binding assays. Lower Ki indicates higher affinity.

Receptor TargetMeclizineCyclizineDiphenhydramine (Control)Functional Outcome
Histamine H1 ~20 nM ~35 nM~15 nMMeclizine is a potent H1 antagonist, comparable to standards.
Muscarinic M1 > 1,000 nM ~200 nM~80 nMAdvantage: Meclizine has lower anticholinergic side effects than Diphenhydramine.
Constitutive Androstane (CAR) Inverse Agonist Weak/InactiveInactiveMeclizine uniquely suppresses constitutive CAR activity (repurposing potential).
Mechanism of Action Visualization

The diagram below illustrates the dual-pathway activity of Meclizine: its classical H1 blockade and its repurposed role in mitochondrial respiration.

Meclizine_Pathway Meclizine Meclizine HCl H1R H1 Receptor (GPCR) Meclizine->H1R Antagonism (Ki ~20nM) Mito Mitochondria (OXPHOS) Meclizine->Mito Direct Modulation (High Conc.) Gq Gq/11 Protein H1R->Gq Blocks Resp Respiration Rate Mito->Resp Inhibits PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Glyc Glycolysis Shift Resp->Glyc Compensatory Auto Autophagy Induction Glyc->Auto Metabolic Stress

Figure 1: Dual mechanism of Meclizine HCl showing classical H1 antagonism and mitochondrial metabolic modulation leading to autophagy.

Validated Experimental Protocols

To guarantee reproducibility, the following protocols address the solubility limits and cellular toxicity thresholds of Meclizine.

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a precipitation-free stock for cell culture.

  • Weighing: Weigh Meclizine HCl (MW: 390.95) into a glass vial (avoid polystyrene, as lipophilic drugs can adsorb).

  • Solvent Choice:

    • Preferred: 100% DMSO (Dimethyl Sulfoxide).

    • Alternative: Ethanol (requires sonication).

    • Avoid: PBS or Water (immediate precipitation).

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Validation: Vortex for 30 seconds. Solution must be optically clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles > 3 times.

Protocol B: In Vitro Cell Treatment (Avoiding "Crash-Out")

Objective: To introduce Meclizine to media without shocking the solubility equilibrium.

The "Step-Down" Dilution Method: Do not add high-concentration DMSO stock directly to the cell culture well. This causes local high concentrations that precipitate the drug before it disperses.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pre-warmed (37°C) culture media in a separate tube. Vortex immediately.

    • Visual Check: Ensure no crystals form.

  • Final Application: Add the intermediate solution to the cells to achieve the final concentration (e.g., 10-50 µM).

  • Vehicle Control: Always run a matched DMSO concentration control (usually < 0.1% v/v) to rule out solvent toxicity.

Workflow Logic Diagram

Protocol_Workflow Start Start: Meclizine HCl Powder Solvent Dissolve in 100% DMSO (Target: 50mM) Start->Solvent Check1 Visual Inspection: Clear? Solvent->Check1 Sonicate Sonicate 37°C / 5 min Check1->Sonicate No (Cloudy) Store Aliquot & Store -20°C Check1->Store Yes (Clear) Sonicate->Check1 Dilute Intermediate Dilution (1:10) in Warm Media Store->Dilute Experiment Day Apply Apply to Cells (Final Conc < 50µM) Dilute->Apply

Figure 2: Step-down dilution workflow to prevent Meclizine precipitation in aqueous media.

Troubleshooting & FAQs

Q: My dose-response curve plateaus early. Why? A: You likely hit the solubility limit. Above 50 µM in certain media (especially serum-free), Meclizine may precipitate. The "plateau" is actually the maximum soluble concentration, not receptor saturation.

Q: Can I use Meclizine for in vivo mouse studies? A: Yes, but oral bioavailability is variable. For IP injection, use a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . Do not use pure saline.

Q: How does Meclizine compare to Chlorcyclizine for autophagy? A: Chlorcyclizine is generally more water-soluble and may have better CNS penetration, but Meclizine shows distinct mitochondrial uncoupling properties that drive autophagy via the AMPK pathway, independent of mTORC1.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14708, Meclizine hydrochloride. Retrieved from [Link]

  • Gohil, V. M., et al. (2013). Meclizine inhibits mitochondrial respiration through direct targeting of cytosolic metabolism. Journal of Biological Chemistry. Retrieved from [Link]

  • Matsushita, M., et al. (2015). Meclozine promotes longitudinal skeletal growth in transgenic mice with achondroplasia carrying a gain-of-function mutation in the FGFR3 gene. Endocrinology. Retrieved from [Link]

  • DrugBank Online. Meclizine: Pharmacology and interactions. Retrieved from [Link]

Comparative analysis of binding affinity between piperazine and piperidine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a piperidine and a piperazine scaffold is rarely a binary decision based solely on synthetic accessibility; it is a strategic maneuver balancing binding affinity , physicochemical properties , and selectivity .

This guide provides a technical comparison of these two saturated nitrogen heterocycles. While piperidine often yields higher binding affinity in hydrophobic pockets due to superior lipophilic contacts and higher basicity, piperazine is frequently employed to modulate physicochemical properties (solubility, LogP) and introduce specific hydrogen-bonding vectors, often at the cost of absolute potency.

Physicochemical & Structural Divergence

To understand binding affinity differences, one must first analyze the electronic and conformational landscapes of the scaffolds. The introduction of the second nitrogen atom in piperazine fundamentally alters the basicity and lipophilicity profile compared to piperidine.

Table 1: Comparative Physicochemical Profile
FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Binding/ADME
Structure Monocyclic, 1 NitrogenMonocyclic, 2 Nitrogens (1,4)Piperazine adds polarity and a new vector.
Basicity (pKa) ~11.2 (Secondary amine)~9.8 (N1), ~5.6 (N4)Piperidine is a stronger base; tighter ionic interactions with Asp/Glu residues.
Lipophilicity High (Hydrophobic spacer)Low (Polar spacer)Piperazine reduces LogP (~1.0–1.5 units lower), improving solubility but potentially incurring a desolvation penalty.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsPiperazine N4 can accept H-bonds from Ser/Thr/Tyr, potentially recovering affinity lost from hydrophobic mismatch.
Conformation Chair (rigid)Chair (rigid)Similar spatial occupancy; excellent bioisosteres for scaffold hopping.
The "Basicity Cliff"

The most critical differentiator is the pKa .

  • Piperidine (pKa ~11) is fully protonated (>99%) at physiological pH (7.4). It acts as a robust cationic anchor , forming salt bridges with anionic residues (e.g., Aspartate in GPCR orthosteric sites).

  • Piperazine has a lower pKa (~9.8) due to the electron-withdrawing inductive effect of the second nitrogen. While still protonated, the N4 nitrogen (pKa ~5.6) remains largely unprotonated at pH 7.4, acting as a free electron pair donor for hydrogen bonding.

Mechanistic Binding Analysis

The Hydrophobic Effect & Enthalpy-Entropy Compensation

Replacing a piperidine with a piperazine is often a "solubility fix" that results in a loss of potency (10-fold to 100-fold).

  • Mechanism: Piperidine rings form favorable Van der Waals (VdW) interactions with hydrophobic residues (Phe, Trp, Val). Replacing a methylene (-CH2-) with an amine (-NH-) introduces a polar atom into a hydrophobic environment.

  • Thermodynamic Consequence: This creates a desolvation penalty . The protein must strip water molecules from the polar piperazine nitrogen to accommodate it in a hydrophobic pocket. Unless the protein provides a specific hydrogen bond partner (enthalpic gain), the energy cost of desolvation results in a net loss of binding free energy (

    
    ).
    
The "Vector" Advantage

Piperazine outperforms piperidine when the target pocket contains a hydrogen bond donor (e.g., the hydroxyl of Serine or Tyrosine) located roughly 4-5 Å from the cationic anchor point.

  • Case Scenario: In certain Dopamine D2/D3 antagonists, the piperazine N4 acts as an acceptor, locking the ligand into a specific orientation that piperidine cannot achieve.

Decision Framework Visualization

The following decision tree illustrates the logical flow for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Start: Lead Optimization CheckPocket Analyze Binding Pocket (Crystal Structure/Homology Model) Start->CheckPocket IsHydrophobic Is the pocket region hydrophobic? CheckPocket->IsHydrophobic CheckHBond Is there an H-bond donor (Ser/Thr/Tyr)? IsHydrophobic->CheckHBond No (Polar/Mixed) SolubilityIssue Is Lead Solubility < 10 µM? IsHydrophobic->SolubilityIssue Yes SelectPiperidine Select PIPERIDINE (Maximize VdW, Cationic Anchor) CheckHBond->SelectPiperidine No SelectPiperazine Select PIPERAZINE (Target H-bond, Lower LogP) CheckHBond->SelectPiperazine Yes SolubilityIssue->SelectPiperidine No (Solubility OK) SolubilityIssue->SelectPiperazine Yes (Need lower LogP)

Figure 1: Strategic decision tree for scaffold selection based on binding pocket characteristics and ADME needs.

Experimental Validation: Surface Plasmon Resonance (SPR)

To accurately compare the binding affinity (


) and kinetics (

,

) of piperazine vs. piperidine analogs, Surface Plasmon Resonance (SPR) is the gold standard. Unlike radioligand binding (which assumes equilibrium), SPR reveals residence time, which is often distinct between these two scaffolds due to different desolvation rates.
Protocol: Kinetic Analysis of Basic Amines

Objective: Determine kinetic rate constants for piperazine/piperidine matched molecular pairs.

Reagents & Buffer System
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Critical Adjustment: Since both scaffolds are basic, non-specific binding (NSB) to the carboxymethylated dextran matrix (CM5 chip) is a risk.

    • Mitigation: Add 3 mM EDTA and increase salt to 300 mM NaCl if NSB is observed.

Step-by-Step Methodology
  • Immobilization:

    • Target protein is immobilized via amine coupling to ~2000 RU (Response Units).

    • Reference Channel: Must be activated and blocked (ethanolamine) without protein to subtract matrix effects.

  • Sample Preparation:

    • Prepare 10 mM stock solutions of Piperidine-Analog and Piperazine-Analog in 100% DMSO.

    • Dilute into Running Buffer to a top concentration of 10 µM (ensure final DMSO is <1% and matched in all buffers).

    • Prepare a 2-fold or 3-fold dilution series (e.g., 5 concentrations).

  • Injection Cycle (Single Cycle Kinetics recommended for fast off-rates):

    • Association: Inject analyte for 60–120 seconds at 30 µL/min.

    • Dissociation: Switch to buffer flow for 120–300 seconds.

    • Regeneration: If

      
       is slow, use 10 mM Glycine-HCl (pH 2.5) for 30 seconds. For fast kinetics (typical for fragments), simple buffer wash is sufficient.
      
  • Data Analysis:

    • Double-reference the data (subtract reference channel and buffer blank injections).

    • Fit to a 1:1 Langmuir Binding Model .

    • Compare: Look specifically at

      
      . Piperidine analogs often have slower off-rates (longer residence time) in hydrophobic pockets due to stronger VdW forces.
      
Experimental Workflow Diagram

SPR_Workflow Prep Sample Prep (DMSO Stocks -> Buffer) CheckNSB NSB Check (Ref Channel Binding?) Prep->CheckNSB Optimize Add 300mM NaCl or Soluble CM-Dextran CheckNSB->Optimize High NSB RunCycle Injection Cycle (Assoc 60s / Dissoc 120s) CheckNSB->RunCycle Clean Optimize->RunCycle Analysis Fit 1:1 Model Extract kon, koff, KD RunCycle->Analysis

Figure 2: SPR workflow emphasizing the mitigation of non-specific binding common with basic amine scaffolds.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry

Comparative Guide: In Vivo Validation of Novel Piperazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore remains a cornerstone in medicinal chemistry, particularly in oncology, due to its ability to modulate physicochemical properties and target specificity. However, the translation from in vitro potency to in vivo efficacy is the "valley of death" for many candidates.

This guide provides a rigorous comparative framework for validating Novel Piperazine Derivatives (NPDs) against Standard of Care (SoC) agents (e.g., Sunitinib, Paclitaxel). We focus on establishing a self-validating workflow that assesses pharmacokinetic (PK) superiority, antitumor efficacy, and safety profiles.

Section 1: The Comparative Framework

To objectively assess therapeutic potential, NPDs must be benchmarked against established alternatives. The comparison should not merely be "better/worse" but should elucidate why a derivative performs differently based on structural modifications.

FeatureNovel Piperazine Derivatives (NPDs)Standard of Care (SoC) AlternativesComparative Goal
Solubility Often enhanced via N-substitutionVariable (often requires harsh vehicles like Cremophor EL)Demonstrate improved bioavailability without toxic vehicles.
Selectivity Designed for targeted kinase/tubulin inhibitionBroad cytotoxicity (e.g., Paclitaxel)Prove higher therapeutic index (TI).
Metabolic Stability Modified to block CYP450 hotspotsWell-characterized but often rapid clearanceValidate extended half-life (

).

Section 2: Pharmacokinetic (PK) Profiling & Bioavailability

Before efficacy testing, one must confirm the compound reaches the target tissue. Piperazine rings are often introduced specifically to improve the pharmacokinetic profile of lipophilic drugs.

Experimental Protocol: Single-Dose PK Study in Rats

Objective: Determine oral bioavailability (


), 

, and elimination half-life.

Methodology:

  • Subject Selection: Male Sprague-Dawley rats (n=6 per group), fasted 12h prior to dosing.

  • Formulation:

    • NPD Group: Dissolve in 5% DMSO / 45% PEG400 / 50% Saline (avoid precipitation).

    • IV Control: Dissolve in 100% Saline or minimal co-solvent.

  • Administration:

    • Oral Gavage (PO): 10 mg/kg.

    • Intravenous (IV): 2 mg/kg (tail vein).

  • Sampling: Collect blood (0.2 mL) via retro-orbital plexus at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h post-dose.

  • Analysis: Plasma separation (centrifuge 4000 rpm, 10 min). Protein precipitation with acetonitrile. Analyze via LC-MS/MS using an internal standard (e.g., Propranolol).

Causality & Insight:

  • Why Retro-orbital? Allows for rapid serial sampling in the same animal, reducing inter-animal variability (though tail-nick is a refined alternative for microsampling).

  • Why LC-MS/MS? High sensitivity is required to detect low concentrations at the terminal elimination phase, which is critical for calculating accurate half-life.

Data Presentation: PK Parameters

Hypothetical data demonstrating typical piperazine optimization.

ParameterNPD-001 (Novel)Sunitinib (Reference)Interpretation

(h)
2.0 ± 0.56.0 - 12.0NPD shows faster absorption.

(ng/mL)
450 ± 30300 ± 50Higher peak concentration suggests better solubility.

(ng·h/mL)
3200 ± 2002800 ± 300Comparable total exposure.
Bioavailability (

%)
65%~50%Critical Win: Piperazine modification improved oral uptake.
Visualization: PK Workflow

PK_Workflow Compound NPD Formulation Admin Administration (PO vs IV) Compound->Admin Sample Serial Blood Sampling Admin->Sample Timepoints Prep Plasma Prep (ACN Precipitation) Sample->Prep Analysis LC-MS/MS Quantification Prep->Analysis Data PK Parameters (AUC, Cmax, F%) Analysis->Data

Figure 1: Step-by-step workflow for pharmacokinetic validation of piperazine derivatives.

Section 3: In Vivo Efficacy (Xenograft Models)

Efficacy must be proven in a physiological context where tumor microenvironment, metabolism, and drug distribution play a role.

Experimental Protocol: Tumor Xenograft Model

Objective: Compare Tumor Volume Inhibition (TVI%) of NPDs versus Standard Chemotherapy.

Methodology:

  • Cell Line: HCT116 (Colorectal carcinoma) or A549 (Lung carcinoma).

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into groups (n=8):

    • Vehicle Control: (Solvent only).

    • Positive Control: Sunitinib (40 mg/kg/day, PO).

    • NPD Low Dose: 20 mg/kg/day.

    • NPD High Dose: 40 mg/kg/day.

  • Treatment Duration: 21 days.

  • Monitoring: Measure tumor dimensions (Length

    
     Width) using digital calipers every 2 days. Weigh mice simultaneously to track toxicity.
    
  • Endpoint: Euthanize; excise and weigh tumors.

Self-Validating System:

  • Tumor Volume Calculation:

    
    . This formula accounts for the ellipsoid shape of tumors.
    
  • Toxicity Check: If body weight loss >20%, the dose is toxic, and the animal must be removed (humane endpoint). This validates the "Therapeutic Window."

Data Presentation: Efficacy Comparison
GroupFinal Tumor Vol. (mm³)TVI (%)Body Weight Change (%)Conclusion
Vehicle 1200 ± 150-+2%Rapid tumor growth; model valid.
SoC (Sunitinib) 450 ± 5062.5%-12%Effective but toxic (weight loss).
NPD (40 mg/kg) 380 ± 4068.3%-3%Superior: Higher efficacy, lower toxicity.
Visualization: Mechanism of Action (Apoptosis Induction)

Piperazine derivatives frequently target tubulin or specific kinases, leading to apoptosis.

MOA_Pathway NPD NPD Entry (Cell Membrane) Target Target Binding (e.g., Tubulin/Kinase) NPD->Target Arrest G2/M Cell Cycle Arrest Target->Arrest Bcl2 Bcl-2 Downregulation Arrest->Bcl2 Inhibition Bax Bax Upregulation Arrest->Bax Activation Caspase Caspase-3/9 Activation Bcl2->Caspase Loss of inhibition Bax->Caspase Apoptosis Apoptosis (Tumor Regression) Caspase->Apoptosis

Figure 2: Proposed signaling cascade where NPDs induce cell cycle arrest leading to apoptotic tumor regression.

Section 4: Safety & Toxicology

High efficacy is irrelevant if the compound is lethal. Piperazines are generally safe, but derivatives can introduce off-target effects.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Reference: OECD Guideline 425 [1].

Methodology:

  • Limit Test: Administer a single limit dose (e.g., 2000 mg/kg) to one animal.

  • Observation: Monitor for 48h.

    • If survives: Administer to 4 more animals.

    • If dies: Lower dose by factor of 3.2 (e.g., ~625 mg/kg) and repeat.

  • Histopathology: At day 14, perform necropsy on liver, kidney, and heart. Stain with H&E to check for necrosis or steatosis.

Comparative Insight:

  • SoC (Chemo): Often causes severe hepatotoxicity (elevated ALT/AST) and nephrotoxicity.

  • NPD Goal: Maintain ALT/AST levels within 2x of vehicle control.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Chaudhary, P., et al. (2023). Piperazine scaffold: A remarkable tool in the development of anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Piperazine. PubChem. [Link]

Head-to-head comparison of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride and its enantiomers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 1-[(4-Chlorophenyl)phenylmethyl]piperazinium chloride (commonly known as Norchlorcyclizine hydrochloride ) and its enantiomers. This compound is the critical pharmacophore scaffold for third-generation antihistamines, including Levocetirizine and Meclizine .

Executive Summary

The (R)-enantiomer of 1-[(4-Chlorophenyl)phenylmethyl]piperazine is the eutomer (biologically active form) responsible for potent H1-receptor antagonism. The (S)-enantiomer (distomer) exhibits significantly reduced affinity (10–100x lower) and is considered an impurity in high-precision drug development.

For researchers and process chemists, the primary challenge lies in the optical resolution of the racemate to isolate the (R)-isomer with high enantiomeric excess (ee > 99%), which is the precursor for Levocetirizine .

Technical Specifications & Physical Properties

The following table contrasts the racemic mixture with its pure enantiomers. Note that the "benzyl" in the user's query refers to the benzhydryl (diphenylmethyl) moiety, a standard nomenclature variation in older literature.

FeatureRacemate (±) (R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)
Common Name Norchlorcyclizine(R)-Norchlorcyclizine(S)-Norchlorcyclizine
CAS Number (Free Base) 303-26-4300543-56-0300543-55-9
Molecular Weight 286.80 g/mol 286.80 g/mol 286.80 g/mol
Stereochemistry 50:50 MixtureRectus (Right-handed)Sinister (Left-handed)
Optical Rotation

(-) Levorotatory (as free base)(+) Dextrorotatory (as free base)
H1 Receptor Affinity (

)
Moderate (~10–20 nM)High (~3 nM)Low (> 300 nM)
Key Application Hydroxyzine/Meclizine SynthesisLevocetirizine PrecursorDextrocetirizine (Inactive)

*Note: The sign of optical rotation (+/-) can invert depending on the solvent and whether the compound is a free base or a hydrochloride salt. In the context of Cetirizine synthesis, the (-) isomer of the intermediate typically yields the (+) isomer of the final drug (Levocetirizine).

Synthesis & Resolution Protocols

High-purity isolation of the (R)-enantiomer is critical. The industry standard involves Classical Resolution using chiral acids or Asymmetric Hydrogenation . Below is a validated protocol for chemical resolution.

Protocol: Resolution via (L)-Tartaric Acid

Objective: Isolate (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine from the racemate.

Reagents:

  • Racemic 1-[(4-Chlorophenyl)phenylmethyl]piperazine (1.0 eq)

  • (L)-(+)-Tartaric Acid (1.0 eq)

  • Solvent: Ethanol/Water or Methanol/Acetone mixture

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic piperazine derivative in refluxing ethanol.

  • Addition: Slowly add a hot solution of (L)-(+)-tartaric acid (0.5–1.0 eq) to the mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–5°C. The diastereomeric salt of the (R)-amine with (L)-tartaric acid is typically less soluble and will precipitate.

  • Filtration: Filter the white crystalline solid.

    • Solid Phase: Enriched (R)-isomer tartrate salt.

    • Mother Liquor: Enriched (S)-isomer.

  • Recrystallization: Recrystallize the solid from ethanol/water to improve enantiomeric excess (ee) to >99%.

  • Basification: Treat the purified salt with 2N NaOH and extract with dichloromethane (DCM) to liberate the free (R)-amine.

  • Salt Formation: React with HCl gas in diethyl ether to form the stable (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazinium dihydrochloride .

Visualization: Resolution Workflow

ResolutionWorkflow Racemate Racemic Mixture (R/S)-Norchlorcyclizine Crystallization Crystallization (Ethanol/Water) Racemate->Crystallization TartaricAcid Add (L)-(+)-Tartaric Acid (Chiral Resolving Agent) TartaricAcid->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Precipitate (R)-Amine • (L)-Tartrate Salt Filtration->Solid Less Soluble Liquid Mother Liquor (S)-Amine Enriched Filtration->Liquid More Soluble Purification Recrystallization (ee > 99%) Solid->Purification Basification Basification (NaOH) + HCl Formation Purification->Basification FinalProduct Final Product: (R)-Norchlorcyclizine • 2HCl Basification->FinalProduct

Caption: Workflow for the optical resolution of Norchlorcyclizine using (L)-Tartaric acid to isolate the active (R)-enantiomer.

Pharmacological Performance & Mechanism

The clinical value of separating these enantiomers lies in the "chiral switch" concept. The (R)-enantiomer offers superior therapeutic indices compared to the racemate or (S)-enantiomer.

Receptor Binding Kinetics
  • Target: Histamine H1 Receptor (G-protein coupled receptor).

  • (R)-Enantiomer: Exhibits a slower dissociation rate from the H1 receptor.

Safety Operating Guide

Personal protective equipment for handling 1-[(4-Chlorophenyl)benzyl]piperazinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-[(4-Chlorophenyl)benzyl]piperazinium chloride (structurally synonymous with 1-(4-Chlorobenzhydryl)piperazine hydrochloride) is a pharmacologically active piperazine derivative. It serves as a core scaffold for various antihistamines (e.g., Chlorcyclizine, Meclizine).

In drug development, this compound must be treated not merely as a chemical reagent, but as an Active Pharmaceutical Ingredient (API) Intermediate . The primary safety failure mode in laboratories is treating such salts as benign "white powders."

Critical Hazards (Class Effects):

  • Respiratory & Skin Sensitization: Piperazine moieties are known sensitizers. Repeated exposure can lead to anaphylactic responses.

  • Reproductive Toxicity: Many benzhydryl-piperazines are suspected human reproductive toxins (GHS Category 2).

  • Acute Toxicity: Harmful if swallowed (GHS Category 4).

This guide establishes a Level 2+ Containment Protocol to ensure researcher safety and data integrity.

The PPE Matrix: A Layered Defense System

Personal Protective Equipment (PPE) is the final barrier, not the first. However, when engineering controls (fume hoods) are breached for weighing or transfer, PPE becomes the primary defense.

The following matrix dictates the required gear based on the Energy of Manipulation (how likely the task is to generate airborne dust).

Operational StateTask DescriptionRespiratory ProtectionDermal ProtectionOcular Protection
Low Energy Storage, moving sealed containers, microscopy of wet samples.N95 (Minimum) or Surgical Mask (if in hood).Single Nitrile Gloves (4 mil). Lab Coat (Buttoned).Safety Glasses with Side Shields.
High Energy (Solid) Weighing dry powder, crushing, sieving, transfer to reactor.P100 / N100 Respirator (Half-face minimum). Preferably PAPR if >100g.Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil). Tyvek Sleeves or Disposable Gown.Chemical Splash Goggles.
High Energy (Liquid) Dissolution, extraction, syringe filtration, HPLC prep.Half-face Respirator with Multi-gas/Vapor Cartridge (if solvent involves DCM/MeOH).Double Nitrile Gloves . Chemical Resistant Apron.Face Shield over Safety Glasses.
Scientific Rationale for PPE Choices
  • Glove Permeation: Piperazine salts are generally polar. Nitrile provides excellent resistance. We use a double-gloving protocol during weighing because the static charge of the chloride salt often causes dust to cling to the outer glove. Stripping the outer glove allows you to remain clean without leaving the hood.

  • Respiratory Physics: Standard surgical masks do not filter sub-micron API dust. A P100 rating captures 99.97% of particles

    
     0.3 microns, essential for preventing sensitization.
    

Operational Workflow: The "Clean-to-Dirty" Logic

Safety is a process, not a product. The following workflow utilizes a Unidirectional Flow logic to prevent cross-contamination.

Diagram 1: Risk-Based Handling Workflow

This diagram illustrates the decision logic for handling potent piperazine salts.

G Start Start: Task Definition FormCheck Is the compound in Solution or Solid? Start->FormCheck Solid Solid Form (High Dust Risk) FormCheck->Solid Dry Powder Liquid Solution Form (Splash/Vapor Risk) FormCheck->Liquid Dissolved Engineering Primary Control: HEPA Filtered Balance Enclosure Solid->Engineering PPE_Solid PPE: Double Gloves + P100 Respirator + Tyvek Engineering->PPE_Solid Action Execute Procedure PPE_Solid->Action FumeHood Primary Control: Chemical Fume Hood Liquid->FumeHood PPE_Liquid PPE: Single Gloves + Splash Goggles + Lab Coat FumeHood->PPE_Liquid PPE_Liquid->Action Decon Decontamination: Wet Wipe (Surfactant) Action->Decon

Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the piperazine derivative.

Detailed Protocol: Weighing & Transfer

This is the highest-risk activity. Follow this Self-Validating Protocol :

  • Preparation:

    • Place a disposable absorbent mat (chux) inside the balance enclosure.

    • Pre-wet a lint-free wipe with 70% Isopropanol (IPA) or a mild surfactant and place it inside the hood (for immediate spill cleanup).

    • Validation Step: Verify magnehelic gauge on the hood reads within operational limits (usually 0.3–0.5 inches w.g.).

  • Donning (Gowning Up):

    • Put on inner gloves (taped to lab coat cuffs if using Tyvek).

    • Put on outer gloves (different color preferred to spot tears).

    • Don respiratory protection before entering the zone.

  • Manipulation:

    • Open the stock container only inside the enclosure.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump powder. Tap the spatula gently to dispense.

    • Recap stock container immediately after mass verification.

  • Doffing (The Critical Exit):

    • Wipe down the exterior of the transfer container (the one you just filled) with the wet wipe.

    • Remove Outer Gloves inside the hood and dispose of them in the solid waste container inside the hood.

    • Remove the transfer container with your clean Inner Gloves .

Emergency Response & Disposal

Spill Management

If dry powder spills outside the hood:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don P100 Respirator and double gloves.

  • Do NOT sweep. Sweeping generates dust.

  • Wet Method: Cover the spill with paper towels soaked in water or a surfactant. Scoop up the wet mass.

  • Chemical Deactivation: Clean the surface with a dilute bleach solution (10%) followed by water, as oxidative agents help degrade the piperazine ring structure [1].

Waste Disposal
  • Solid Waste: Collect in "Hazardous Solid - Toxic" bags. Label clearly with "Piperazine Derivative - Potential Sensitizer."

  • Liquid Waste: Segregate into halogenated or non-halogenated solvent streams depending on the carrier solvent.

  • Destruction: High-temperature incineration is the preferred method for final destruction to ensure no bioactive residues remain in the environment.

Diagram 2: The "Clean Exit" Doffing Procedure

Proper removal of PPE is more critical than donning, as this is where exposure occurs.

Doffing InHood Inside Hood: Task Complete Wipe Wipe Sample Container InHood->Wipe StripOuter Remove Outer Gloves (Inside Hood) Wipe->StripOuter Contaminated Gloves Stay in Hood Exit Remove Sample with Inner Gloves StripOuter->Exit Clean Inner Gloves Wash Wash Hands (Soap + Water) Exit->Wash

Caption: The "Clean Exit" protocol ensures that contaminated outer gloves never leave the containment zone.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6420948, Chlorcyclizine Hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine. (Reference for sensitization class effects). Retrieved from [Link]

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